2,5-Dimethyl pyrazine
2,5-Dimethyl pyrazine
2,5-Dimethylpyrazine is a member of pyrazines.
2, 5-Dimethylpyrazine, also known as fema 3272 or pyrazine, 2, 5-dimethyl, belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms. 2, 5-Dimethylpyrazine exists as a liquid, soluble (in water), and a moderately basic compound (based on its pKa). 2, 5-Dimethylpyrazine has been primarily detected in feces. Within the cell, 2, 5-dimethylpyrazine is primarily located in the cytoplasm. 2, 5-Dimethylpyrazine exists in all eukaryotes, ranging from yeast to humans. 2, 5-Dimethylpyrazine is a cocoa, grass, and medicinal tasting compound that can be found in a number of food items such as crustaceans, mollusks, kohlrabi, and milk and milk products. This makes 2, 5-dimethylpyrazine a potential biomarker for the consumption of these food products.
2, 5-Dimethylpyrazine, also known as fema 3272 or pyrazine, 2, 5-dimethyl, belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms. 2, 5-Dimethylpyrazine exists as a liquid, soluble (in water), and a moderately basic compound (based on its pKa). 2, 5-Dimethylpyrazine has been primarily detected in feces. Within the cell, 2, 5-dimethylpyrazine is primarily located in the cytoplasm. 2, 5-Dimethylpyrazine exists in all eukaryotes, ranging from yeast to humans. 2, 5-Dimethylpyrazine is a cocoa, grass, and medicinal tasting compound that can be found in a number of food items such as crustaceans, mollusks, kohlrabi, and milk and milk products. This makes 2, 5-dimethylpyrazine a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
123-32-0
VCID:
VC0089654
InChI:
InChI=1S/C6H8N2/c1-5-3-8-6(2)4-7-5/h3-4H,1-2H3
SMILES:
CC1=CN=C(C=N1)C
Molecular Formula:
C6H8N2
Molecular Weight:
108.14 g/mol
2,5-Dimethyl pyrazine
CAS No.: 123-32-0
Main Products
VCID: VC0089654
Molecular Formula: C6H8N2
Molecular Weight: 108.14 g/mol
CAS No. | 123-32-0 |
---|---|
Product Name | 2,5-Dimethyl pyrazine |
Molecular Formula | C6H8N2 |
Molecular Weight | 108.14 g/mol |
IUPAC Name | 2,5-dimethylpyrazine |
Standard InChI | InChI=1S/C6H8N2/c1-5-3-8-6(2)4-7-5/h3-4H,1-2H3 |
Standard InChIKey | LCZUOKDVTBMCMX-UHFFFAOYSA-N |
SMILES | CC1=CN=C(C=N1)C |
Canonical SMILES | CC1=CN=C(C=N1)C |
Boiling Point | 155.0 °C |
Density | 0.982-1.000 |
Melting Point | 15.0 °C Mp 15 ° 15°C |
Physical Description | Liquid colourless to slightly yellow liquid with an earthy, potato-like odou |
Description | 2,5-Dimethylpyrazine is a member of pyrazines. 2, 5-Dimethylpyrazine, also known as fema 3272 or pyrazine, 2, 5-dimethyl, belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms. 2, 5-Dimethylpyrazine exists as a liquid, soluble (in water), and a moderately basic compound (based on its pKa). 2, 5-Dimethylpyrazine has been primarily detected in feces. Within the cell, 2, 5-dimethylpyrazine is primarily located in the cytoplasm. 2, 5-Dimethylpyrazine exists in all eukaryotes, ranging from yeast to humans. 2, 5-Dimethylpyrazine is a cocoa, grass, and medicinal tasting compound that can be found in a number of food items such as crustaceans, mollusks, kohlrabi, and milk and milk products. This makes 2, 5-dimethylpyrazine a potential biomarker for the consumption of these food products. |
Solubility | soluble in water, organic solvents, oils miscible at room temperature (in ethanol) |
Synonyms | 2,5-dimethylpyrazine 2,5-DMP 2,6-dimethylpyrazine |
PubChem Compound | 31252 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume